molecular formula C17H15NO3S B2618083 N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 868154-42-1

N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2618083
CAS No.: 868154-42-1
M. Wt: 313.37
InChI Key: SMBMXQGUZQYQDU-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The initial step involves the synthesis of the furan ring through the cyclization of appropriate precursors.

    Introduction of the phenylsulfanyl group: This step involves the substitution reaction where a phenylsulfanyl group is introduced to the furan ring using reagents such as phenylthiol and a suitable catalyst.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan rings and phenylsulfanyl group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique electronic properties of the furan rings and phenylsulfanyl group make the compound a candidate for use in organic electronics and conductive polymers.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-5-methylfuran-2-carboxamide: Similar structure but lacks the phenylsulfanyl group.

    N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]thiophene-2-carboxamide: Similar structure but contains a thiophene ring instead of a second furan ring.

Uniqueness

N-[(furan-2-yl)methyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is unique due to the presence of both furan rings and the phenylsulfanyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(18-11-13-5-4-10-20-13)16-9-8-14(21-16)12-22-15-6-2-1-3-7-15/h1-10H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBMXQGUZQYQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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